molecular formula C14H10ClNO5 B6394178 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% CAS No. 1261975-81-8

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95%

Cat. No. B6394178
CAS RN: 1261975-81-8
M. Wt: 307.68 g/mol
InChI Key: ALABCAMODOHRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% (5-CMCHNA) is an organic compound with a variety of applications in scientific research. It is an important component of many laboratory experiments and has been studied for its biochemical and physiological effects. 5-CMCHNA is a useful tool for studying the effects of drugs on the body and for exploring new therapeutic approaches.

Scientific Research Applications

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% is used in a variety of scientific research applications. It is a useful tool for studying the effects of drugs on the body, as it can be used to study the mechanism of action of drugs, as well as their biochemical and physiological effects. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% can be used to explore new therapeutic approaches for treating various diseases. It has also been used in studies of the effects of environmental pollutants on the body.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% is not yet fully understood. However, it is believed that the compound binds to receptors in the body, which then triggers a series of biochemical reactions. These reactions lead to the production of various hormones and other molecules, which then act on the body to produce the desired effect.
Biochemical and Physiological Effects
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% has been studied for its biochemical and physiological effects. It has been found to be effective in reducing inflammation, reducing pain, and improving cognitive function. In addition, it has been found to be an effective anti-oxidant, and it has been shown to be effective in protecting against oxidative stress.

Advantages and Limitations for Lab Experiments

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% is a useful tool for laboratory experiments, as it is relatively easy to synthesize and is relatively stable. However, it is important to note that it is a relatively new compound and its effects are not yet fully understood. In addition, it is important to note that the compound can be toxic if used in large quantities, and it should be handled with care.

Future Directions

The potential future directions for 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% research include further studies of its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research could be conducted on the mechanism of action of the compound, in order to better understand how it works and how it can be used to treat various diseases. Finally, research could be conducted on the safety and toxicity of the compound, in order to ensure that it can be used safely in laboratory experiments.

Synthesis Methods

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% is synthesized from a reaction between 4-chloro-3-methoxybenzaldehyde and 2-hydroxynicotinic acid. The reaction is catalyzed by a strong acid and proceeds through a series of steps. First, the 4-chloro-3-methoxybenzaldehyde is reacted with 2-hydroxynicotinic acid in the presence of a strong acid catalyst. This produces an intermediate product, which is then reacted with an excess of 2-hydroxynicotinic acid in the presence of a strong acid catalyst. This produces the final product, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95%. The reaction is typically conducted at room temperature, and the reaction time is typically around 10 minutes.

properties

IUPAC Name

5-(3-chloro-4-methoxycarbonylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-21-14(20)9-3-2-7(5-11(9)15)8-4-10(13(18)19)12(17)16-6-8/h2-6H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALABCAMODOHRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688338
Record name 5-[3-Chloro-4-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261975-81-8
Record name 5-[3-Chloro-4-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.